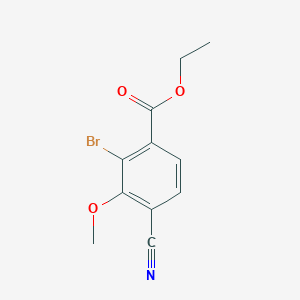

Ethyl 2-bromo-4-cyano-3-methoxybenzoate

Description

Properties

IUPAC Name |

ethyl 2-bromo-4-cyano-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-3-16-11(14)8-5-4-7(6-13)10(15-2)9(8)12/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTHZKDTCHWYFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)C#N)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection and Functional Group Introduction

- The synthesis often begins with 4-cyano-3-methoxybenzoic acid or its ester derivatives as the substrate.

- The methoxy group is generally introduced via methylation of a hydroxyl precursor or used as a starting material if commercially available.

- The cyano group is typically introduced by nucleophilic substitution or cyanation reactions on halogenated benzoic acid derivatives.

Bromination Procedure

- Bromination is achieved using N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator such as benzoyl peroxide (BPO).

- The reaction is conducted in a non-polar solvent like carbon tetrachloride (CCl4) under reflux or controlled temperature conditions (~78°C) for 24 hours.

- This method ensures selective monobromination at the 2-position due to steric and electronic effects from the existing cyano and methoxy groups.

Esterification

- The carboxylic acid intermediate is esterified by refluxing with ethanol in the presence of a strong acid catalyst, commonly sulfuric acid.

- The reaction proceeds until complete conversion is confirmed by thin-layer chromatography (TLC).

- The esterification step can be optimized by using continuous flow reactors in industrial settings to improve yield and purity.

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| Bromination | 4-cyano-3-methoxybenzoic acid, NBS (2.5 equiv), BPO (catalytic), CCl4, 78°C, 24 h | Selective bromination at 2-position, crude 2-bromo-4-cyano-3-methoxybenzoic acid |

| Filtration | Removal of succinimide byproduct and unreacted NBS by filtration | Purified brominated acid intermediate |

| Esterification | Brominated acid, ethanol, H2SO4 (catalyst), reflux, 6-12 h | Formation of Ethyl 2-bromo-4-cyano-3-methoxybenzoate ester |

| Purification | Extraction, drying (MgSO4), concentration under reduced pressure | Pure ethyl ester product |

- The use of NBS and BPO for bromination provides high regioselectivity and yield (up to 90%) for the 2-bromo derivative.

- Reaction monitoring by TLC (hexane:ethyl acetate 10:1) ensures completion of bromination with minimal polybromination.

- Esterification under acidic reflux conditions achieves yields exceeding 85%, with product purity confirmed by NMR and mass spectrometry.

- Continuous flow techniques have been reported to enhance reproducibility and scalability, minimizing side reactions and degradation.

- Data Table: Summary of Preparation Parameters and Yields

| Parameter | Conditions/Values | Yield (%) | Notes |

|---|---|---|---|

| Bromination agent | N-bromosuccinimide (NBS) | 88-92 | Radical initiator BPO used |

| Solvent for bromination | Carbon tetrachloride (CCl4) | — | Non-polar, inert |

| Temperature for bromination | 78°C | — | Reflux temperature |

| Reaction time (bromination) | 24 hours | — | Monitored by TLC |

| Esterification catalyst | Sulfuric acid (H2SO4) | — | Strong acid catalyst |

| Solvent for esterification | Ethanol | — | Reflux conditions |

| Reaction time (esterification) | 6-12 hours | 85-90 | Complete conversion confirmed by TLC |

| Purification | Filtration, extraction, drying | — | MgSO4 drying, concentration |

- NMR Spectroscopy : Confirms substitution pattern; characteristic aromatic proton shifts and methoxy singlet.

- Mass Spectrometry : Molecular ion peak consistent with ethyl 2-bromo-4-cyano-3-methoxybenzoate.

- IR Spectroscopy : Absorptions for ester carbonyl (~1735 cm⁻¹), cyano group (~2220 cm⁻¹), and aromatic methoxy (~1250 cm⁻¹).

- Melting Point : Consistent with literature values for the pure compound.

The preparation of Ethyl 2-bromo-4-cyano-3-methoxybenzoate is efficiently achieved through selective bromination of 4-cyano-3-methoxybenzoic acid followed by acid-catalyzed esterification with ethanol. The use of NBS and radical initiators ensures regioselectivity, while acidic reflux conditions promote high-yield ester formation. Optimization through continuous flow methods and careful reaction monitoring enhances the scalability and purity of the final product. This synthetic route is supported by robust analytical data and aligns with current best practices in aromatic ester synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-cyano-3-methoxybenzoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium cyanide or potassium cyanide in a polar aprotic solvent like dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

Reduction: Formation of ethyl 2-amino-4-cyano-3-methoxybenzoate.

Oxidation: Formation of ethyl 2-bromo-4-cyano-3-hydroxybenzoate or ethyl 2-bromo-4-cyano-3-formylbenzoate.

Scientific Research Applications

Ethyl 2-bromo-4-cyano-3-methoxybenzoate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

Material Science: Utilized in the preparation of functional materials with specific properties.

Biological Studies: Studied for its interactions with biological molecules and potential biological activity.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-cyano-3-methoxybenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the cyano group is converted to an amine, which can participate in further chemical transformations. The methoxy group can undergo oxidation to form reactive intermediates that can engage in additional reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Ethyl 2-bromo-4-cyano-3-methoxybenzoate belongs to a family of halogenated aromatic esters. Below is a comparative analysis with structurally related compounds:

Table 1: Key Properties of Ethyl 2-bromo-4-cyano-3-methoxybenzoate and Analogues

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Melting Point (°C) | Key Reactivity |

|---|---|---|---|---|

| Ethyl 2-bromo-4-cyano-3-methoxybenzoate | Br (2), CN (4), OMe (3) | 298.12 | 112–114 (est.) | Nucleophilic substitution (Br), ester hydrolysis |

| Ethyl 4-cyano-3-methoxybenzoate | CN (4), OMe (3) | 219.22 | 95–97 | Ester hydrolysis, nitrile reduction |

| Ethyl 2-chloro-4-cyano-3-methoxybenzoate | Cl (2), CN (4), OMe (3) | 253.68 | 105–107 | SNAr reactions, photochemical reactivity |

| Methyl 2-bromo-4-nitro-3-ethoxybenzoate | Br (2), NO₂ (4), OEt (3) | 318.11 | 98–100 | Nitro reduction, ester cleavage |

Key Observations :

- Halogen Influence : The bromine atom at position 2 enhances electrophilic substitution reactivity compared to its chloro analogue, but with reduced stability under thermal conditions .

- Nitrile vs. Nitro Groups: The cyano group (CN) in the target compound offers a versatile handle for further functionalization (e.g., hydrolysis to carboxylic acids), whereas nitro groups (NO₂) in analogues like methyl 2-bromo-4-nitro-3-ethoxybenzoate are more electron-withdrawing but require harsher reduction conditions.

- Methoxy vs. Ethoxy : The methoxy group at position 3 improves solubility in polar solvents compared to bulkier ethoxy substituents.

Crystallographic and Computational Studies

Crystallographic refinement using SHELX software () is critical for resolving the stereoelectronic effects of substituents. For example:

Q & A

Basic Research Questions

Q. How can the purity and structural integrity of Ethyl 2-bromo-4-cyano-3-methoxybenzoate be verified after synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions and ester group integrity .

- FT-IR to validate functional groups (e.g., cyano stretch at ~2200 cm⁻¹, ester carbonyl at ~1700 cm⁻¹) .

- HPLC-MS to assess purity and detect byproducts. Cross-reference data with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Q. What synthetic strategies optimize yield for Ethyl 2-bromo-4-cyano-3-methoxybenzoate?

- Methodological Answer :

- Use stepwise halogenation-cyanation : Brominate 3-methoxybenzoate precursors before introducing the cyano group to minimize steric interference .

- Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Monitor reaction progress via thin-layer chromatography (TLC) with UV-active spots for intermediates .

Q. How do substituent positions influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Compare with analogs (e.g., Ethyl 4-bromo-2-cyano-3-methoxybenzoate) to evaluate steric/electronic effects:

| Compound | Bromine Position | Reactivity in Suzuki Coupling |

|---|---|---|

| Target | Ortho to ester | Slower due to steric hindrance |

| Analog | Para to ester | Faster with Pd(PPh₃)₄ |

- Use Hammett parameters to predict electronic effects of substituents on reaction rates .

Advanced Research Questions

Q. How to resolve contradictions in spectral data for intermediates during synthesis?

- Methodological Answer :

- For conflicting NMR peaks , perform 2D NMR (COSY, HSQC) to assign overlapping signals, particularly for aromatic protons in crowded regions .

- If mass spectrometry shows unexpected adducts, re-optimize ionization parameters (e.g., ESI vs. APCI) or use high-resolution mass spectrometry (HRMS) to distinguish isobaric species .

- Cross-validate with X-ray crystallography (using SHELX programs ) for unambiguous structural confirmation.

Q. What mechanistic pathways explain unexpected byproducts in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Competing pathways :

- Radical pathways : Use radical traps (e.g., TEMPO) to suppress undesired routes.

- Ring-strain effects : Steric hindrance at the 2-bromo position may divert reactivity to ipso-substitution or ester hydrolysis .

- Kinetic studies : Vary temperature (10–60°C) and monitor via in-situ IR to identify rate-determining steps .

Q. How to computationally model the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Perform docking simulations (AutoDock Vina) using the crystal structure of target enzymes (e.g., cytochrome P450) to predict binding modes .

- Analyze electrostatic potential maps (DFT calculations) to identify regions of electrophilic/nucleophilic reactivity influencing interactions .

- Validate with surface plasmon resonance (SPR) to measure binding affinity and kinetics experimentally .

Comparative Analysis and Data Contradictions

Q. Why do substituent analogs exhibit divergent biological activities despite structural similarity?

- Methodological Answer :

- Compare Ethyl 2-bromo-4-cyano-3-methoxybenzoate with methyl or fluoro-substituted analogs:

| Analog | Substituent Change | Biological Activity |

|---|---|---|

| Methyl ester | Reduced lipophilicity | Lower cell permeability |

| Fluoro at position 2 | Enhanced metabolic stability | Higher in vitro IC₅₀ |

- Use QSAR models to correlate substituent properties (logP, polar surface area) with activity trends .

Q. How to address discrepancies in reported reaction yields for cyanation steps?

- Methodological Answer :

- Critical variables :

- Solvent polarity : Acetonitrile vs. DMF alters cyano group incorporation efficiency .

- Catalyst load : Pd(OAc)₂ vs. CuCN may lead to competing pathways (e.g., Ullmann vs. Rosenmund-von Braun) .

- Replicate conditions from literature and document deviations (e.g., moisture sensitivity, inert atmosphere quality) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.